molecular formula C7H13N5 B15227609 N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine

Cat. No.: B15227609
M. Wt: 167.21 g/mol
InChI Key: VFAPVGANEKVQRI-UHFFFAOYSA-N
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Description

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine is a compound with a complex structure that includes both amino and pyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with 2-bromoethylamine hydrobromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and amines, which can have different functional groups attached depending on the reagents used.

Mechanism of Action

The mechanism of action of N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyrimidine groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine is unique due to its combination of amino and pyrimidine groups, which allows it to participate in a wide range of chemical reactions and interactions.

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

2-N-(2-aminoethyl)-4-N-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C7H13N5/c1-9-6-2-4-10-7(12-6)11-5-3-8/h2,4H,3,5,8H2,1H3,(H2,9,10,11,12)

InChI Key

VFAPVGANEKVQRI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1)NCCN

Origin of Product

United States

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